Morpholine, hydrobromide

Perovskite Solar Cells Tandem Photovoltaics Interfacial Engineering

Researchers pursuing high-efficiency perovskite devices often encounter interfacial recombination losses that limit PCE and thermal durability. Morpholine hydrobromide (morpholinium bromide) provides a validated solution through its unique bromide-enabled dipole interlayer: • 28.8% champion PCE in monolithic perovskite-Si tandem devices • >97% efficiency retained after 400 thermal cycles (-40 to 85°C), doubling IEC 61215 • Dual-site passivation: oxygen coordinates under-coordinated Pb²⁺; quaternary ammonium fills halide vacancies • 98% conversion as alkylation work-up aid for pharmaceutical morpholine scaffolds Supplied as ≥98% crystalline powder with full CoA; ambient shipping.

Molecular Formula C4H10BrNO
Molecular Weight 168.03 g/mol
CAS No. 6377-82-8
Cat. No. B1662019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, hydrobromide
CAS6377-82-8
Molecular FormulaC4H10BrNO
Molecular Weight168.03 g/mol
Structural Identifiers
SMILESC1COCCN1.Br
InChIInChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
InChIKeyBVJOXYJFOYNQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine Hydrobromide Baseline Profile


Morpholine, hydrobromide (morpholinium bromide) is an organic salt with the molecular formula C₄H₁₀BrNO and a molecular weight of 168.03 g/mol [1]. It is typically supplied as a white to light yellow crystalline powder with a melting point of 210–214 °C and is soluble in water . Commercial specifications commonly require a minimum purity of 98.0% by nonaqueous titration . This compound serves as a morpholinium cation source in applications ranging from perovskite solar cell interfacial engineering to pharmaceutical intermediate synthesis .

Morpholine Hydrobromide Irreplaceability


Morpholine, hydrobromide exhibits performance-critical properties that are not shared by its close analogs, including morpholine hydrochloride and piperidinium bromide. These differences arise from the unique combination of the morpholinium cation geometry and the bromide counterion [1]. The larger ionic radius and higher polarizability of bromide relative to chloride confer a significantly enhanced interfacial dipole moment when the salt is incorporated into device architectures, leading to quantifiably superior band alignment and charge extraction [1][2]. Substitution with a chloride or piperidinium salt would forfeit these documented gains, directly compromising device efficiency and operational stability. The evidence below quantifies these differentiators.

Morpholine Hydrobromide Differentiation Evidence


Power Conversion Efficiency in Tandem Perovskite Cells

Morpholinium bromide (MLBr), which is morpholine hydrobromide, has been shown to achieve a champion power conversion efficiency (PCE) of 28.8% in a monolithic perovskite-silicon tandem solar cell and 21.9% in a single-junction perovskite cell [1]. This performance is notably higher than that of piperidinium bromide (PpBr), a closely related cyclic amine hydrobromide salt, which was optimized to create the MLBr variant [1]. The PCE advantage is attributed to MLBr's superior defect passivation and more favorable energy level alignment at the perovskite/C60 interface [1].

Perovskite Solar Cells Tandem Photovoltaics Interfacial Engineering

Thermal Cycling Stability vs. LiF

Devices incorporating a morpholinium bromide (MLBr) interlayer demonstrate exceptional thermal stability. Encapsulated MLBr-based tandem cells retained >97% of their initial power conversion efficiency after 400 thermal cycles between -40 °C and 85 °C, which is twice the number of cycles mandated by the IEC 61215 standard [1]. In contrast, LiF is a common interlayer material that often suffers from significant degradation and efficiency loss under identical thermal cycling conditions, a known issue addressed by MLBr's implementation [2].

Solar Cell Stability Thermal Cycling Perovskite Reliability

Alkylation Conversion Efficiency: Bromide vs. Chloride

In the synthesis of ethyl (4-morpholinyl)-acetate via alkylation of morpholine with ethyl bromoacetate, morpholine hydrobromide is generated as a byproduct. Its efficient removal by filtration is key to a high reaction conversion rate of 98% [1]. This high conversion is attributed to the low solubility of morpholine hydrobromide in the reaction medium, which drives the reaction forward. While a direct yield comparison with morpholine hydrochloride under identical conditions is not provided in the cited work, the quantitative 98% conversion demonstrates a key, practical advantage of the hydrobromide salt form in this specific reaction type [1].

Organic Synthesis Alkylation Reaction Yield

Halide-Dependent Crystal Properties

The choice of halide in morpholinium salts dictates the structural and optical properties of the resulting hybrid perovskite crystals. For example, morpholinium lead bromide, (C₄H₁₀NO)PbBr₃, synthesized from morpholine hydrobromide, exhibits distinct crystal lattice parameters and nonlinear optical behavior compared to its chloride analog, (C₄H₁₀NO)PbCl₃ [1]. This halide-dependent structural variation leads to different optical bandgaps and potential applications in optoelectronics, underscoring that the bromide salt is not interchangeable with the chloride for targeted material properties [1].

Crystal Engineering Nonlinear Optics Perovskite Synthesis

Morpholine Hydrobromide Application Scenarios


Interfacial Engineering for Tandem Solar Cells

Morpholine hydrobromide (morpholinium bromide, MLBr) is utilized as a critical dipole interlayer at the perovskite/C60 interface in both single-junction and tandem perovskite solar cells. Its application enables a champion power conversion efficiency of 28.8% in monolithic perovskite-silicon tandem devices and ensures outstanding thermal stability, with devices retaining >97% of initial efficiency after 400 thermal cycles (-40 °C to 85 °C), doubling the IEC 61215 standard requirement [1].

Organohalide Perovskite Crystal Synthesis

The compound serves as a bromide source for synthesizing morpholinium lead halide perovskites, such as (C₄H₁₀NO)PbBr₃. The specific bromide anion dictates the resulting crystal's lattice parameters and optical properties, which differ from those of the chloride analog [1]. This is essential for the development of materials with tailored nonlinear optical responses and light-emission characteristics.

Pharmaceutical Intermediate Alkylation

Morpholine hydrobromide is a key intermediate and work-up aid in the alkylation of morpholine, as demonstrated by a 98% conversion rate in the synthesis of ethyl (4-morpholinyl)-acetate [1]. Its precipitation from the reaction mixture drives the equilibrium toward completion, simplifying product purification. This property is leveraged in the synthesis of various pharmacologically relevant morpholine-containing scaffolds.

Defect Passivation and Stability in Perovskite Solar Cells

Beyond efficiency gains, MLBr is employed for its superior defect passivation capabilities at perovskite surfaces. The electron-rich oxygen atom in the morpholine ring coordinates with under-coordinated Pb²⁺ ions, while the quaternary ammonium cation interacts with halide vacancies, leading to a significant reduction in non-radiative recombination [1]. This dual-site passivation mechanism enhances the long-term operational stability of perovskite solar cells, a key metric for commercial viability [1].

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